molecular formula C16H18ClN3O4 B11176411 N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide

N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B11176411
M. Wt: 351.78 g/mol
InChI Key: QQXLQXPNUMSZDI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide is an organic compound with a complex structure that includes an acetylphenyl group, a chloroacetyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-acetylphenylamine with chloroacetyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-oxopiperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide is unique due to its combination of functional groups and the presence of the piperazine ring, which imparts specific chemical and biological properties not found in closely related compounds.

Properties

Molecular Formula

C16H18ClN3O4

Molecular Weight

351.78 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C16H18ClN3O4/c1-10(21)11-2-4-12(5-3-11)19-14(22)8-13-16(24)18-6-7-20(13)15(23)9-17/h2-5,13H,6-9H2,1H3,(H,18,24)(H,19,22)

InChI Key

QQXLQXPNUMSZDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl

Origin of Product

United States

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